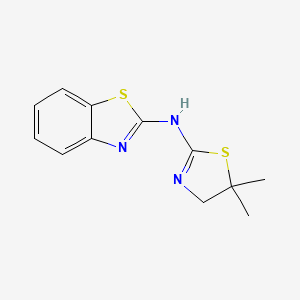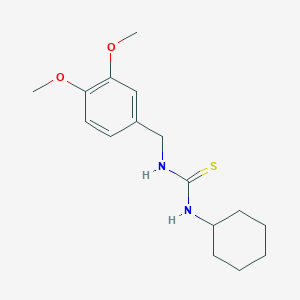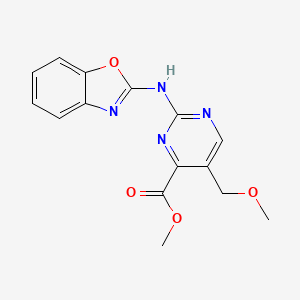
N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine is a chemical compound that has been extensively studied in scientific research. It is commonly referred to as DMDBTD, and its chemical formula is C15H14N2S2. This compound has been found to have various biochemical and physiological effects, making it an important subject of research in the scientific community.
作用机制
The mechanism of action of DMDBTD is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins in the body. It has been found to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation and differentiation. DMDBTD has also been shown to inhibit the activity of heat shock protein 90 (Hsp90), which is involved in the folding and stabilization of various proteins in the body.
Biochemical and Physiological Effects:
DMDBTD has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and has been found to inhibit the growth and proliferation of cancer cells. DMDBTD has also been found to have anti-inflammatory properties, and has been shown to inhibit the production of pro-inflammatory cytokines. In addition, DMDBTD has been found to have neuroprotective properties, and has been shown to protect neurons from damage caused by oxidative stress.
实验室实验的优点和局限性
One advantage of using DMDBTD in lab experiments is that it is relatively easy to synthesize and purify. In addition, it has been extensively studied, and its properties and mechanisms of action are well understood. However, one limitation of using DMDBTD is that it can be toxic at high concentrations, and care must be taken when handling it in the lab.
未来方向
There are several future directions for research on DMDBTD. One area of research could be to investigate its potential use in the treatment of other neurodegenerative diseases besides Alzheimer's, such as Parkinson's disease. Another area of research could be to study the effects of DMDBTD on the immune system, as it has been shown to have anti-inflammatory properties. Finally, further research could be done to investigate the potential use of DMDBTD in combination with other drugs for the treatment of cancer.
合成方法
The synthesis of DMDBTD involves the reaction of 2-aminobenzothiazole with 2-bromo-5,5-dimethyl-4,5-dihydrothiazole in the presence of a palladium catalyst. This reaction yields DMDBTD as a yellow solid, which can be purified by recrystallization.
科学研究应用
DMDBTD has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to have anti-cancer properties, and has been shown to inhibit the growth of various types of cancer cells. DMDBTD has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to inhibit the aggregation of amyloid-beta peptides.
属性
IUPAC Name |
N-(5,5-dimethyl-4H-1,3-thiazol-2-yl)-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S2/c1-12(2)7-13-10(17-12)15-11-14-8-5-3-4-6-9(8)16-11/h3-6H,7H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBAVJDRYNBQMAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(S1)NC2=NC3=CC=CC=C3S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(5-chloro-2-methoxyphenyl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5861178.png)
![3-bromo-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5861185.png)


![N-methyl-2-(2-methylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5861219.png)
![2-(3-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5861228.png)





![3-methyl-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5861255.png)
![N'-{4-methoxy-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzylidene}-1-benzothiophene-3-carbohydrazide](/img/structure/B5861256.png)
![N'-[1-(4-methoxyphenyl)-5-(3-nitrobenzoyl)-1H-imidazol-4-yl]-N,N-dimethylimidoformamide](/img/structure/B5861266.png)